molecular formula C16H14F2N3NaO4S B585773 (R)-(+)-Pantoprazole Sodium Salt CAS No. 160098-11-3

(R)-(+)-Pantoprazole Sodium Salt

Katalognummer: B585773
CAS-Nummer: 160098-11-3
Molekulargewicht: 405.352
InChI-Schlüssel: YNWDKZIIWCEDEE-UFTMZEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Biologische Aktivität

(R)-(+)-Pantoprazole Sodium Salt is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It functions primarily by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to a significant reduction in gastric acid secretion. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical implications, and associated case studies.

Pharmacodynamics

This compound acts as an irreversible inhibitor of the H+/K+ ATPase enzyme. This inhibition effectively reduces gastric acid secretion by blocking the final step of acid production in the stomach. The drug is particularly effective in conditions where excessive acid production is problematic, such as:

  • Peptic Ulcers : Helps in healing and prevention.
  • GERD : Alleviates symptoms and promotes esophageal healing.
  • Zollinger-Ellison Syndrome : Manages excessive gastric acid secretion.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring approximately 2 to 4 hours post-administration.
  • Distribution : High protein binding (approximately 98%), with a volume of distribution around 0.15 L/kg.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4.
  • Elimination : The elimination half-life is approximately 1 hour, with renal excretion of metabolites.

Clinical Implications

While generally well-tolerated, this compound may have side effects and interactions that warrant attention:

  • Hyponatremia : A case study reported symptomatic hyponatremia associated with pantoprazole use, highlighting the need for monitoring electrolyte levels during treatment .
  • Drug Interactions : As a PPI, it can affect the absorption of other medications that require an acidic environment for optimal bioavailability (e.g., ketoconazole) and may alter the metabolism of drugs processed by CYP450 enzymes .

Case Study 1: Hyponatremia Induced by Pantoprazole

An 83-year-old male patient developed severe hyponatremia attributed to Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) related to pantoprazole use. After discontinuation of pantoprazole, serum sodium levels normalized within two months . This case underscores the potential for PPIs to cause electrolyte imbalances.

Case Study 2: Efficacy in Peptic Ulcer Disease

In a clinical trial involving patients with peptic ulcer disease, those treated with (R)-(+)-Pantoprazole exhibited significant healing rates compared to placebo groups. The trial demonstrated a healing rate of over 90% after eight weeks of treatment .

Research Findings

Recent studies have focused on the degradation products of pantoprazole and their potential biological activities. For instance, photoluminescence and vibrational spectroscopy studies have been conducted to analyze the stability and degradation pathways of pantoprazole sodium under various conditions . Understanding these degradation products is crucial as they may contribute to adverse effects or reduced efficacy.

Summary Table

Parameter Details
Mechanism of Action H+/K+ ATPase inhibitor
Primary Uses GERD, peptic ulcers, Zollinger-Ellison syndrome
Absorption Peak plasma concentration at 2-4 hours
Half-Life Approximately 1 hour
Side Effects Hyponatremia, gastrointestinal disturbances
Drug Interactions Affects absorption of drugs requiring acidic pH

Eigenschaften

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWDKZIIWCEDEE-UFTMZEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.